Deuterium oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Tracer for Metabolic Studies

D2O acts as a safe and non-radioactive tracer in studying metabolic pathways. When ingested, its incorporation into body water allows scientists to measure rates of various biological processes. For instance, researchers can track the breakdown of glucose (the body's primary energy source) by monitoring the incorporation of deuterium into different molecules (). This approach offers valuable insights into human metabolism and potential drug effects.

Probe for Protein Synthesis and Body Composition

D2O provides a tool for measuring protein synthesis rates. By analyzing the deuterium content in newly formed proteins, researchers can estimate the rate at which the body builds proteins. This information is crucial in understanding muscle growth, wound healing, and the effects of aging and diseases on protein metabolism (). Additionally, D2O dilution techniques help determine total body water content, a valuable metric for assessing body composition and hydration status.

Deuterium oxide, commonly known as heavy water, is a form of water where both hydrogen atoms are replaced by deuterium, an isotope of hydrogen that contains one neutron in addition to the usual proton. Its chemical formula is D₂O, and it has a molecular weight of approximately 20.02 grams per mole, making it about 11% denser than regular water (H₂O) . Heavy water is colorless, odorless, and tasteless in its pure form and remains liquid at standard temperature and pressure. Its physical properties differ slightly from those of ordinary water due to the stronger deuterium-oxygen bonds, which influence various chemical and biological behaviors .

- Electrolysis:

- Reactions with Metals:

- Reactions with Non-Metals:

- Formation of Deutero Compounds:

- Deutero sulfuric acid:

- Deutero ammonia:

- Deutero sulfuric acid:

These reactions highlight the versatility of deuterium oxide in forming various compounds, often used in isotopic labeling studies .

Deuterium oxide exhibits unique biological effects compared to normal water. While small amounts are harmless—humans naturally contain about five grams of heavy water—higher concentrations can be toxic. When more than approximately 50% of the body's water is replaced with deuterium oxide, it can lead to cell dysfunction and death due to altered biochemical processes . The kinetic isotope effect also means that metabolic pathways involving deuterium are slower than those involving regular hydrogen, impacting drug metabolism and biological reactions .

Several methods exist for synthesizing deuterium oxide:

- Electrolysis: Prolonged electrolysis of ordinary water can yield pure deuterium oxide.

- Girdler Sulfide Process: Involves the exchange of deuterium between hydrogen sulfide and water, which is more cost-effective than electrolysis.

- Fractional Distillation: This method capitalizes on the lower volatility of deuterium oxide compared to regular water, concentrating it in the liquid residue during distillation .

Deuterium oxide has diverse applications across various fields:

- Nuclear Reactors: Used as a neutron moderator due to its ability to slow down neutrons effectively.

- Nuclear Magnetic Resonance Spectroscopy: Acts as a solvent that provides clearer results by minimizing interference from protons.

- Biochemical Research: Serves as an isotopic tracer in studies of metabolic rates and chemical mechanisms.

- Pharmaceutical Development: Helps in studying drug interactions and metabolic pathways due to its unique properties .

Interaction studies involving deuterium oxide often focus on its role as an isotopic tracer. By replacing hydrogen with deuterium in biological molecules, researchers can track metabolic pathways and reaction mechanisms more accurately. The differences in reaction rates between deuterated and non-deuterated compounds provide insights into enzyme activity and substrate interactions .

Deuterium oxide shares similarities with other isotopologues of water but exhibits unique properties that distinguish it from these compounds:

| Compound | Chemical Formula | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| Heavy Water | D₂O | ~1.107 | 3.82 | 101.4 |

| Semiheavy Water | HDO | ~1.054 | ~2.04 | ~100.7 |

| Tritiated Water | T₂O | ~1.213 | ~4.49 | ~101.5 |

| Ordinary Water | H₂O | ~0.998 | 0 | 100 |

Uniqueness of Deuterium Oxide

What makes deuterium oxide particularly unique is its significant impact on chemical kinetics and biological systems due to the presence of heavier isotopes. The differences in bond strength and reaction rates lead to observable changes in metabolic processes when compared to ordinary water or other isotopologues .

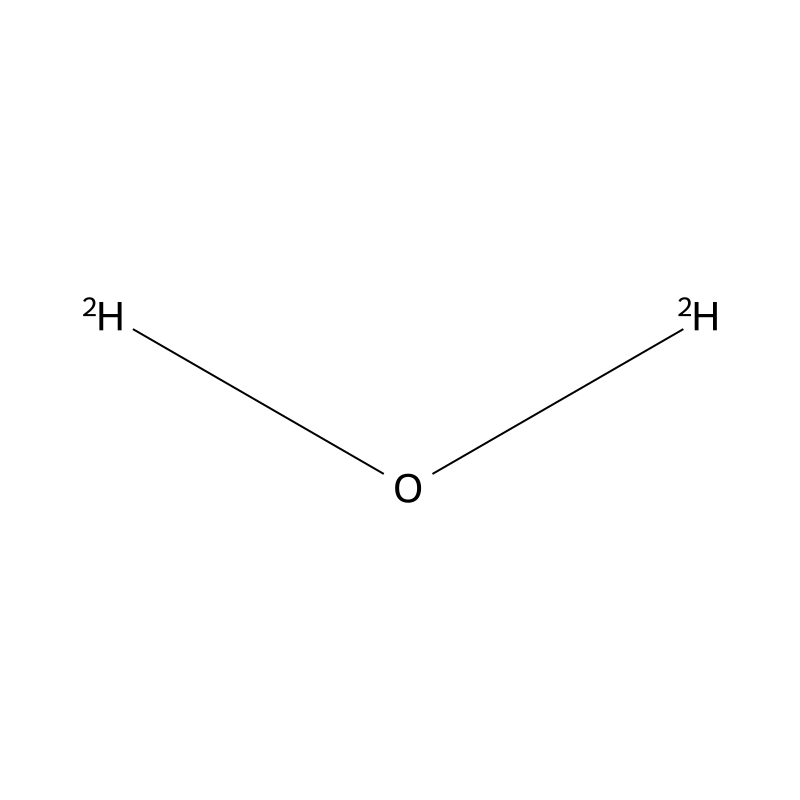

Geometric Configuration and Nuclear Composition

Deuterium oxide maintains the same molecular geometry as ordinary water, adopting a bent configuration with a bond angle of 104.5 degrees [1] [2]. The molecular formula D₂O indicates the presence of two deuterium atoms covalently bonded to a central oxygen atom. The fundamental difference lies in the nuclear composition, where each deuterium nucleus contains one proton and one neutron, compared to the single proton found in protium [3]. This nuclear distinction imparts a molecular mass of 20.028 grams per mole, representing an 11% increase over ordinary water's 18.015 grams per mole [4] [5].

The covalent bond lengths in deuterium oxide exhibit subtle but measurable differences from those in ordinary water. Neutron diffraction studies reveal that the oxygen-deuterium bond length measures 0.956 Å, which is marginally shorter than the 0.957 Å oxygen-hydrogen bond length in ordinary water [2] [6]. This counterintuitive finding reflects the complex interplay between nuclear quantum effects and intermolecular interactions that govern molecular structure in condensed phases.

Hydrogen Bonding Network Architecture

The hydrogen bonding network in deuterium oxide demonstrates enhanced structural organization compared to ordinary water. Research utilizing combined X-ray and neutron scattering techniques indicates that deuterium oxide exhibits a more tetrahedral hydrogen bond network with an increased coordination number of approximately 3.8, compared to 3.6 in ordinary water [6]. This enhanced tetrahedrality manifests in stronger intermolecular associations and more structured hydrogen bond arrangements.

The average hydrogen bond distance between oxygen atoms in neighboring deuterium oxide molecules measures 2.97 Å, representing a 4% increase over the 2.85 Å distance observed in ordinary water [6]. This expanded hydrogen bond network contributes to the distinctive physical properties of deuterium oxide, including its higher density and altered thermodynamic characteristics. The hydrogen bonds in deuterium oxide exhibit approximately 5% greater strength than those in ordinary water, with individual hydrogen bond energies increased by 0.2-0.3 kcal/mol [6].

Nuclear quantum effects play a crucial role in determining hydrogen bonding characteristics. The larger mass of deuterium reduces the zero-point energy associated with vibrational motion, leading to more localized nuclear wave functions and altered hydrogen bond geometries [6]. These quantum mechanical effects result in the paradoxical observation that heavier deuterium forms shorter covalent bonds while simultaneously creating longer intermolecular hydrogen bonds.

Comparative Analysis with Light Water (H₂O)

Melting and Boiling Points

The phase transition temperatures of deuterium oxide exhibit systematic elevations compared to ordinary water, reflecting the strengthened intermolecular interactions arising from enhanced hydrogen bonding. The melting point of deuterium oxide occurs at 3.82°C, representing a 3.82-degree elevation above the 0.00°C melting point of ordinary water [4] [7] [8]. This substantial increase demonstrates the enhanced stability of the solid phase structure in deuterium oxide due to stronger hydrogen bonding networks.

The boiling point of deuterium oxide measures 101.42°C under standard atmospheric pressure, constituting a 1.42-degree elevation over ordinary water's 100.00°C boiling point [4] [7] [9]. While this increase appears modest in absolute terms, it represents a significant thermodynamic distinction that reflects the enhanced intermolecular cohesive forces. The ratio of boiling points (D₂O/H₂O) equals 1.014, indicating that the vapor pressure of deuterium oxide remains consistently lower than that of ordinary water across the entire liquid temperature range [8].

The temperature of maximum density for deuterium oxide occurs at 11.23°C, compared to 4.0°C for ordinary water [8] [10]. This shift toward higher temperatures reflects the modified balance between thermal expansion and hydrogen bond network reorganization in the deuterium oxide system. The maximum density value reaches 1.106 g/cm³ for deuterium oxide, representing a 10.6% increase over ordinary water's maximum density of 1.000 g/cm³ [8] [10].

Density and Viscosity

Deuterium oxide exhibits consistently higher density values compared to ordinary water across all temperature ranges. At 25°C, deuterium oxide demonstrates a density of 1.107 g/cm³, while ordinary water exhibits 0.997 g/cm³ under identical conditions [4] [8]. This 11% density increase directly correlates with the enhanced molecular mass and more compact hydrogen bonding network structure characteristic of deuterium oxide.

The density ratio of 1.11 remains remarkably consistent across temperature ranges, indicating that the fundamental structural differences between deuterium oxide and ordinary water persist throughout the liquid phase. At 20°C, deuterium oxide maintains a density of 1.105 g/cm³ compared to ordinary water's 0.998 g/cm³, preserving the 10.7% density advantage [10] [11]. This consistent density differential has practical implications, as ice formed from deuterium oxide will sink when placed in ordinary water due to its higher density [5].

Viscosity measurements reveal that deuterium oxide exhibits significantly higher resistance to flow compared to ordinary water. At 20°C, deuterium oxide demonstrates a dynamic viscosity of 1.251 mPa·s, representing a 24.9% increase over ordinary water's 1.002 mPa·s [12] [8] [13]. At 25°C, the viscosity values become 1.095 mPa·s for deuterium oxide and 0.891 mPa·s for ordinary water, maintaining a 22.9% enhancement [12] [8].

The elevated viscosity in deuterium oxide arises from the stronger hydrogen bonding network that creates greater resistance to molecular rearrangement during flow. The International Association for the Properties of Water and Steam has developed specialized formulations for deuterium oxide viscosity that account for the unique transport properties across pressure ranges up to 960 MPa and temperatures reaching 775 K [12]. These formulations incorporate critical enhancement terms near the critical point that were previously unavailable for deuterium oxide systems.

Thermodynamic Properties (Entropy, Enthalpy)

The thermodynamic properties of deuterium oxide demonstrate systematic differences from ordinary water that reflect both mass effects and altered intermolecular interactions. The standard enthalpy of formation for deuterium oxide reaches -294.60 kJ/mol, compared to -285.83 kJ/mol for ordinary water [14] [15]. This 8.77 kJ/mol difference indicates enhanced thermodynamic stability for deuterium oxide formation, consistent with stronger hydrogen bonding interactions.

Standard entropy values reveal that deuterium oxide possesses 75.94 J/mol·K compared to ordinary water's 69.91 J/mol·K at 298.15 K [14] [15]. The higher entropy in deuterium oxide reflects increased rotational and vibrational contributions associated with the heavier deuterium nuclei. This entropy increase accompanies reduced zero-point vibrational energy due to the greater mass of deuterium atoms.

Heat capacity measurements demonstrate that deuterium oxide exhibits 84.35 J/mol·K at 298 K, representing a 12% increase over ordinary water's 75.29 J/mol·K [14] [15]. This enhanced heat capacity indicates greater energy storage capability per unit temperature change, reflecting the additional vibrational modes accessible in the deuterium oxide system. Adiabatic vacuum calorimetry studies spanning temperatures from 6 K to 350 K have provided comprehensive heat capacity data with uncertainties typically within ±0.2% [15] [16].

The latent heat of fusion for deuterium oxide measures 6.132 kJ/mol, compared to 6.008 kJ/mol for ordinary water [8] [16]. This 2.1% increase demonstrates the enhanced energy requirement for disrupting the hydrogen bonding network during melting. Similarly, the latent heat of vaporization reaches 41.521 kJ/mol for deuterium oxide versus 40.657 kJ/mol for ordinary water, indicating a 2.1% increase in the energy required for phase transition to vapor [8].

The ionization constant pKw for deuterium oxide equals 14.951 at 25°C, compared to 13.995 for ordinary water [4] [8]. This elevated value indicates reduced ionization tendency in deuterium oxide, with lower concentrations of D⁺ and OD⁻ ions in solution. Consequently, the pD value for pure deuterium oxide reaches 7.43, compared to the pH of 6.998 for ordinary water [8] [17]. This shift reflects the kinetic isotope effects that influence acid-base equilibria in deuterated systems.

Spectroscopic Characteristics

Nuclear Magnetic Resonance and Infrared Spectral Signatures

Nuclear Magnetic Resonance spectroscopy reveals distinctive characteristics for deuterium oxide that arise from the nuclear properties of deuterium. Unlike protium, which possesses a spin-1/2 nucleus, deuterium exhibits a spin-1 nucleus with an electric quadrupole moment [18] [19]. This fundamental difference means that deuterium nuclei do not produce signals in the same spectral regions as ordinary hydrogen in ¹H NMR spectroscopy, effectively rendering them "invisible" in conventional proton NMR experiments [18] [20].

The chemical shift of residual HDO in deuterium oxide solutions appears at 4.8 ppm in ¹H NMR spectra [21] [22]. This signal results from rapid hydrogen-deuterium exchange processes that produce HDO molecules in equilibrium with D₂O. The chemical shift position remains remarkably consistent across different experimental conditions, though it exhibits temperature dependence and can be influenced by solute concentrations [23] [21].

Deuterium oxide serves as an essential NMR solvent for organic structure determination because it eliminates interfering proton signals from the solvent medium [19] [20] [24]. High-purity deuterium oxide with deuteration degrees exceeding 99.9% is required for demanding NMR applications to minimize residual proton signals [19] [24]. The absence of proton signals from deuterium oxide allows clear observation of exchangeable protons in dissolved compounds, making it invaluable for studying hydrogen bonding and molecular dynamics.

Infrared spectroscopy reveals dramatic frequency shifts for vibrational modes in deuterium oxide compared to ordinary water. The symmetric stretching vibration of the O-D bonds occurs at 2671 cm⁻¹, representing a substantial decrease from the 3657 cm⁻¹ frequency observed for O-H symmetric stretching in ordinary water [25] [26]. Similarly, the antisymmetric O-D stretching mode appears at 2788 cm⁻¹, compared to 3756 cm⁻¹ for the corresponding O-H mode [25] [26].

The bending vibration of the D-O-D angle occurs at 1178 cm⁻¹, significantly lower than the 1595 cm⁻¹ frequency for the H-O-H bending mode in ordinary water [25] [26]. These frequency shifts follow the expected square root dependence on reduced mass, with the heavier deuterium atoms producing lower vibrational frequencies. The elimination of spectral overlap with organic molecules in the 1600 cm⁻¹ region makes deuterium oxide particularly valuable for infrared studies of biological systems and protein structures [27] [28].

Two-dimensional infrared spectroscopy studies have revealed qualitative differences between the vibrational dynamics of deuterium oxide and ordinary water [26]. In deuterium oxide, distinct symmetric and antisymmetric stretching resonances can be resolved, contrasting with the more complex vibrational coupling observed in ordinary water. The depolarization ratio measurements indicate that the transition dipole moments for the symmetric and antisymmetric modes are nearly perpendicular, consistent with localized vibrational characteristics [29] [26].

Far-infrared absorption spectra of deuterium oxide isotopologues, including D₂¹⁶O, D₂¹⁷O, and D₂¹⁸O, have been analyzed with high accuracy using synchrotron-based Fourier transform spectroscopy [30]. These studies provide comprehensive rotational and vibrational energy level assignments with line center accuracies reaching 5 × 10⁻⁵ cm⁻¹ for well-isolated transitions. The resulting empirical energy levels enable accurate prediction of deuterium oxide spectroscopic properties across wide temperature and pressure ranges.

Neutron Scattering Profiles

Neutron scattering experiments provide unique insights into the structural properties of deuterium oxide due to the favorable scattering characteristics of deuterium nuclei. The coherent neutron scattering length for deuterium measures +6.671 femtometers, compared to -3.739 femtometers for hydrogen [25] [31]. This positive scattering length for deuterium, combined with its significantly different magnitude, enables powerful contrast variation techniques in neutron scattering studies.

The neutron absorption cross-section for deuterium equals 0.000519 barns, representing a dramatic reduction compared to hydrogen's 0.332 barn cross-section [25] [31]. This low absorption characteristic makes deuterium oxide an excellent neutron moderator and enables neutron scattering experiments with minimal absorption losses. The coherent scattering cross-section for deuterium reaches 3.390 barns, nearly double the 1.758 barn value for hydrogen, providing enhanced scattering intensities for structural studies [25] [31].

Small-angle neutron scattering experiments utilizing deuterium oxide as a contrast medium have demonstrated the ability to optimize scattering signals while minimizing multiple scattering effects [32]. By adjusting the H₂O/D₂O ratio, researchers can vary the scattering contrast to achieve transmission values exceeding 80% while maintaining sufficient scattering intensity for accurate structural determinations. This contrast variation technique has proven particularly valuable for studying colloidal particle suspensions and biological macromolecules.

Neutron diffraction studies of deuterium oxide under extreme pressure conditions have revealed fundamental changes in hydrogen bonding arrangements [33]. High-pressure experiments extending to 106 GPa have demonstrated the transition from bimodal to symmetric hydrogen bond configurations, providing direct observation of hydrogen bond symmetrization in the solid phase. These studies utilize the unique neutron scattering properties of deuterium to resolve atomic positions with precision unattainable through X-ray diffraction alone.

Thermal neutron wave propagation experiments in deuterium oxide media have characterized the dispersive properties of heavy water for neutron transport [34]. Studies utilizing neutron pulses with widths ranging from 8 to 13 milliseconds have demonstrated wave propagation velocities of 177 m/s, representing only 8% of the thermal neutron speed. The amplitude decay characteristics and phase shift measurements provide fundamental data for neutron diffusion models in deuterium oxide systems.

Ultra-small-angle neutron scattering investigations have explored the use of H₂O/D₂O contrast variation for minimizing coherent multiple scattering effects while maintaining measurable scattered intensities [32]. These studies have established optimal solvent composition ranges for concentrated colloidal suspensions, enabling accurate structural characterization under conditions where conventional scattering techniques fail. The unique neutron interaction properties of deuterium oxide make it indispensable for advanced neutron scattering methodologies.

The combination of favorable nuclear properties, reduced absorption, and enhanced coherent scattering makes deuterium oxide an essential component in modern neutron scattering facilities. From fundamental studies of hydrogen bonding networks to applied research in materials science and biology, the distinctive neutron scattering characteristics of deuterium oxide continue to enable breakthrough discoveries across multiple scientific disciplines. The ongoing development of specialized neutron instrumentation specifically designed to exploit these unique properties ensures that deuterium oxide will remain central to advancing our understanding of condensed matter systems through neutron scattering techniques.

The initial production methods for deuterium oxide relied on fundamental physical and chemical processes that exploited the isotopic differences between protium and deuterium. These pioneering approaches established the foundation for all subsequent heavy water production technologies.

Electrolysis of Water

The electrolytic method was first successfully demonstrated by Gilbert Newton Lewis in 1933, representing the earliest practical approach to concentrating deuterium oxide [1] [2]. This process exploits the differential mobility of hydrogen isotopes during water electrolysis, where protium exhibits higher discharge rates compared to deuterium at the electrode surface [3] [4].

The electrolytic process operates on the principle that hydrogen ions (protium) are preferentially discharged at the cathode compared to deuterium ions. The separation factor for electrolysis varies significantly with temperature, ranging from 3.8 at 25°C to 13.2 at 15°C [5] [6]. At the Savannah River Plant, electrolytic cells were specifically designed with electrodes having surface areas of 700 cm² and were internally cooled to maintain optimal operating conditions [3].

The fundamental electrolytic reactions proceed as follows:

- At the cathode: 2H₂O + 2e⁻ → H₂ + 2OH⁻

- At the anode: 4OH⁻ → O₂ + 2H₂O + 4e⁻

During the process, the electrolyte becomes progressively enriched in deuterium oxide as protium is preferentially removed. The Morgantown Ordnance Works employed large-scale electrolytic systems during the Manhattan Project, where electrolysis was utilized as the final purification step to achieve concentrations above 99.8% deuterium oxide [4] [5].

Fractional Distillation Principles

Fractional distillation represents the earliest method for deuterium separation, initially demonstrated by Harold Urey in 1931 during the discovery of deuterium itself [7]. The process relies on the slight difference in vapor pressures between ordinary water (H₂O) and heavy water (D₂O), with the separation factor varying from 1.055 at 13 kPa to 1.015 at atmospheric pressure [8] [9].

The distillation process operates through repeated equilibrium contacts between liquid and vapor phases in specially designed fractionating columns. At 50°C, the separation factor reaches approximately 1.5, while at 100°C it decreases to 1.026 [6]. These modest separation factors necessitate extensive column heights and multiple theoretical plates to achieve meaningful enrichment.

A typical water distillation system consists of a reboiler, condenser, and packed fractionation column containing phosphor bronze packing for enhanced liquid-vapor contact [9]. The process requires internal reflux ratios approximately 13 times larger than the feed flow rate, resulting in enormous energy requirements for primary production [9].

Combined Historical Approaches

During the 1940s, combined processes emerged that utilized both electrolysis and fractional distillation in sequence [4]. The Trail, British Columbia facility exemplified this approach, employing a primary plant for initial enrichment through catalytic exchange, followed by a secondary electrolytic plant for final concentration to reactor grade purity [4].

The combined approach typically achieved deuterium concentrations of 2.37% in the primary stage, which were subsequently upgraded to 99.8% through electrolytic finishing [4]. This methodology proved more economical than relying solely on either electrolysis or distillation for the complete enrichment process.

Girdler Sulfide Process: Mechanism and Optimization

The Girdler Sulfide process, independently developed by Karl-Hermann Geib and Jerome Spevack in 1943, revolutionized heavy water production by exploiting the temperature-dependent isotopic exchange between water and hydrogen sulfide [10] [11]. This bithermal process has produced the majority of the world's heavy water supply and remains the dominant industrial technology.

Process Mechanism

The Girdler Sulfide process operates on the fundamental equilibrium reaction:

H₂O + HDS ⟷ HDO + H₂S

The process utilizes two sieve tray columns operating at different temperatures: a cold tower maintained at 30°C and a hot tower at 130°C [10] [12]. The separation factors are 2.32 at 32°C and 1.80 at 138°C, providing the driving force for deuterium migration between phases [6].

In the cold tower, deuterium preferentially migrates from gaseous hydrogen sulfide to liquid water. Conversely, in the hot tower, deuterium transfers from water to hydrogen sulfide gas [11] [13]. This temperature-dependent reversal of isotopic preference enables continuous enrichment through a closed-loop circulation system.

Each stage of the process consists of paired towers with hydrogen sulfide gas circulating between them in a closed cycle [10]. Water flows countercurrently to the gas stream, with fresh water entering at the top and enriched water exiting at the bottom of each stage [12].

Optimization Parameters

The Bruce Heavy Water Plant in Ontario, the world's largest heavy water production facility before its closure in 1997, demonstrated optimal Girdler Sulfide process performance with a peak capacity of 1,600 tonnes per year [10]. The facility required 340,000 units of feed water to produce one unit of heavy water, illustrating the massive scale required for commercial production [10].

Process optimization involves careful control of multiple parameters:

- Temperature differential: The 100°C difference between hot and cold towers maximizes the separation factor difference

- Flow rates: Optimal liquid-to-gas ratios ensure maximum mass transfer efficiency

- Stage configuration: Multiple stages in series achieve progressive enrichment from natural abundance to 15-20% deuterium content

- Pressure control: Maintaining appropriate pressures prevents equipment degradation and ensures optimal phase contact

The Girdler Sulfide process typically requires 3-5 stages to achieve the target enrichment of 15-20% deuterium oxide, which then requires additional processing through distillation or electrolysis to reach reactor-grade concentrations above 99.8% [14].

Industrial Implementation

Major Girdler Sulfide facilities have been constructed worldwide, including plants at Rawatbhata, India, and Manuguru, Andhra Pradesh, representing the Heavy Water Board's primary production capacity [10]. The process has also been implemented in Romania, the United States, and other countries with heavy water reactor programs.

The hydrogen sulfide required for the process presents significant engineering challenges due to its toxic and corrosive nature [11]. Production facilities must incorporate extensive safety systems and utilize specialized materials resistant to hydrogen sulfide corrosion [6].

Modern Enrichment Techniques

Contemporary deuterium oxide production has evolved beyond traditional methods to incorporate advanced technologies that offer improved efficiency, reduced environmental impact, and enhanced economic viability. These modern approaches integrate multiple separation mechanisms and benefit from decades of process optimization.

Combined Electrolysis and Catalytic Exchange (CECE)

The Combined Electrolysis and Catalytic Exchange process represents a significant advancement in deuterium enrichment technology, combining the high separation factors of electrolysis with the continuous operation advantages of catalytic exchange [6]. CECE systems operate at temperatures between 60-90°C and achieve separation factors of 5-10, substantially higher than traditional distillation methods [6].

The CECE process integrates electrolytic hydrogen production with catalytic isotopic exchange between hydrogen gas and water. This combination allows for continuous processing while achieving high deuterium concentrations. The process has been successfully demonstrated at pilot scale and offers production capacities ranging from 100-1,000 kg per year [6].

Advanced Monothermal Processes

Modern monothermal processes, particularly the ammonia-hydrogen exchange system, have achieved commercial viability with separation factors of 5.2 at -25°C under 350 atmospheric pressure [6]. These systems simplify the process design by eliminating the need for dual-temperature operation while maintaining high separation efficiency.

The monothermal ammonia-hydrogen process operates by converting ammonia to hydrogen through established industrial methods, then utilizing the isotopic exchange equilibrium between the two phases. Production capacities for these systems range from 500-2,000 kg per year, making them suitable for medium-scale applications [6].

Proton Exchange Membrane Technology

Emerging proton exchange membrane electrolysis technology offers enhanced energy efficiency for deuterium enrichment applications [15]. These systems operate at moderate temperatures (25-80°C) and achieve separation factors comparable to traditional electrolysis while requiring significantly less energy input.

Proton exchange membrane systems have demonstrated separation factors of 3.8-5.2 with very high energy efficiency ratings [6]. Although currently in the development phase with production capacities of 10-100 kg per year, this technology shows promise for small-scale, high-purity deuterium oxide production.

Water-Hydrogen Exchange Systems

Modern water-hydrogen exchange processes operate at elevated temperatures (200-300°C) and achieve separation factors of 2.5-3.0 [6]. These systems offer medium energy efficiency and production capacities of 200-800 kg per year, making them suitable for specialized applications requiring moderate quantities of deuterium oxide.

The higher operating temperature of these systems provides advantages in terms of reaction kinetics and mass transfer rates, though the energy requirements for heating remain a consideration in overall process economics.

Purity Standards and Quality Control

The stringent requirements for deuterium oxide applications, particularly in nuclear reactor systems, necessitate comprehensive quality control measures and adherence to rigorous purity standards. These specifications ensure optimal performance in neutron moderation applications and prevent operational complications arising from impurities.

Nuclear Grade Specifications

Nuclear grade deuterium oxide must meet exceptionally demanding purity criteria established by international nuclear regulatory bodies. The Heavy Water Board of India specifies nuclear grade deuterium oxide with isotopic purity ranging from 99.82 to 99.91 weight percent deuterium [16]. This grade requires electrical conductivity below 2 µS/cm at 25°C, potassium permanganate consumption less than 10 mg/kg, and chloride content below 0.2 mg/kg [16].

Additional nuclear grade requirements include turbidity measurements below 5 NTU (Nephelometric Turbidity Units) and comprehensive testing for metallic impurities that could adversely affect neutron economy [16]. The International Atomic Energy Agency has established guidelines for heavy water quality management in research reactors, emphasizing the critical importance of maintaining these specifications throughout the fuel cycle [17].

Analytical Methods and Testing Protocols

Modern analytical techniques for deuterium oxide purity determination employ sophisticated instrumentation capable of detecting trace impurities at parts-per-billion levels. Mass spectrometry methods, particularly gas chromatography-mass spectrometry, enable precise measurement of isotopic composition and chemical purity [18] [19].

Near-infrared spectroscopy techniques utilizing the characteristic emission properties of singlet oxygen have emerged as rapid, non-destructive methods for isotopic purity analysis [18]. These methods achieve detection limits of 0.1% for protium content in deuterium oxide and enable real-time monitoring of isotopic degradation due to atmospheric moisture absorption.

Electrical conductivity measurements serve as a primary quality control parameter, with specialized conductivity cells designed to minimize protium contamination during analysis [20] [21]. The measurement requires carefully conditioned equipment and deuterium oxide of known purity for calibration standards.

Special Grade and Research Applications

Special grade deuterium oxide, characterized by isotopic purity exceeding 99.92%, serves applications requiring the highest possible deuterium content [16]. This grade mandates conductivity below 1 µS/cm, potassium permanganate consumption under 5 mg/kg, and chloride content below 0.1 mg/kg.

Nuclear Magnetic Resonance applications utilize NMR grade deuterium oxide with 99.9% deuterium content and conductivity specifications below 5 µS/cm [22] [23] [24]. This grade incorporates additional requirements for paramagnetic impurity content, as trace metal contamination can significantly affect NMR spectral quality.

Research grade deuterium oxide, with isotopic purity between 99.5-99.8%, serves general laboratory applications where ultra-high purity is not critical [25]. Industrial grade specifications (99.0-99.5% deuterium) accommodate applications where moderate isotopic purity suffices for process requirements.

Quality Control Procedures

Comprehensive quality control protocols encompass every stage of deuterium oxide production, from feed water preparation through final packaging [26]. These procedures include pre-service inspection data collection, baseline reference establishment, and continuous monitoring throughout the production cycle.

Storage and handling procedures specifically address the hygroscopic nature of deuterium oxide and its tendency to exchange with atmospheric moisture [20] [27]. Proper storage requires controlled atmosphere conditions, specialized containers with minimal surface area exposure, and regular monitoring of isotopic composition degradation.

Equipment conditioning protocols mandate thorough cleaning and conditioning of all surfaces contacting deuterium oxide to eliminate protium contamination sources [21]. This includes rinsing with high-purity deuterium oxide, oven drying at 150°C, and storage in desiccated environments until use.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Odor

Appearance

Melting Point

Storage

UNII

Related CAS

26352-74-9

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 197 of 198 companies (only ~ 0.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Therapeutic Uses

EXPL THER The poliomyelitis eradication programme relies largely on the massive administration of the oral poliovirus vaccine (OPV). The major difficulty in assuring good vaccine coverage, especially in hot climates, is the thermostability of the vaccine. Several attempts have been made to stabilize the OPV with limited benefits. In this report, we describe a heavy water based stabilization procedure, which has been shown to increase the thermostability of the vaccine, notably at temperatures which are commonly encountered during usual transportation in conditions of cold chain failure. Safety considerations regarding the human use of heavy water containing bioproducts are discussed.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

20.6 mm Hg at 25 °C

Other CAS

Wikipedia

Piperidine

Use Classification

Methods of Manufacturing

General Manufacturing Information

Water-d2: ACTIVE

The isotopes of hydrogen are probably the best known and most widely used nuclides, and have therefore been given individual names: (2)H is called deuterium and is abbreviated D; (3)H is called tritium and is abbreviated T.

Storage Conditions

Interactions

Bleomycin (BLM) lacks many side effects of other cytostatic drugs. Pulmonary toxicity is the major dose-limiting effect of BLM. This is based in part on generation of free radicals. It is conceivable that deuterium in body fluids lessens the production of free radicals, thus preventing or diminishing the morphologic expression of pulmonary BLM toxicity. We therefore studied the effect of moderate deuteration of body fluids on BLM-induced lung damage in BALB/c-mice. In addition to conventional histopathological methods, we used a vertical sectioning design for stereological estimation of pulmonary volumes and surface areas. BLM (low/medium/high dose: 25/50/75 IU/kg body weight) was injected i.p. once a week for 6 weeks. Half the mice drank deuterated water before, during and after BLM treatment. Three weeks after the last injection, the lungs were fixed by airway instillation. Deuterated animals treated with BLM lacked signs of irreversible BLM-induced pulmonary damage. Conversely, focal sub-pleural fibrosis and fibrosing alveolitis were present in BLM-treated mice drinking tap water. Deuterated mice had stereological values for almost all lung parameters that were lower than in non-deuterated mice. The organ-specific advantage of deuteration was offset by marked enhancement of systemic toxicity of BLM. We conclude that (1) moderate concentrations of deuterium may prevent the development of fibrosing alveolitis in BLM-treated mice, possibly by reducing proliferation of alveolar fibroblasts, and, less probably, by impairing generation or enhancing capture of free radicals; (2) the toxicity of BLM was enhanced by ingestion of deuterium, resulting in morphological liver alterations and increased mortality.

We examined the effect of 5% deuterium oxide (D20) in drinking water on systolic blood pressure, platelet cytosolic free calcium, aortic calcium uptake and plasma insulin, glucose and triglycerides in rats with fructose-induced hypertension. Eighteen male Wistar-Kyoto (WKY) rats, age 8 weeks, were divided into 3 groups of 6 animals each. Animals in group I were given water; group II, 8% fructose and group III, 8% fructose + 5% D20 as their drinking water for the next 15 weeks. Systolic blood pressure in the fructose treated rats was significantly higher (p < 0.01) than in animals on water after 2 weeks and remained higher throughout the study. At 15 weeks, systolic blood pressure, platelet cytosolic calcium, aortic calcium uptake and plasma glucose, insulin and triglycerides were significantly higher (p < 0.01) in the fructose treated rats compared with rats from other groups. Deuterium oxide given together with fructose prevented development of high blood pressure and the associated increase in platelet cytosolic calcium, aortic calcium uptake and plasma triglycerides. D20 treatment did not prevent fructose induced increases in plasma insulin and glucose. The parallel increase in systolic blood pressure, cytosolic free calcium, and in vascular calcium uptake suggests that an increased cytosolic free calcium is involved in the pathophysiology of hypertension. D20 prevents this hypertension by normalizing cytosolic free calcium.

The antineoplastic effect of heavy water on the growth of xenotransplanted human carcinoma was compared to that of 2 cytostatic drugs. Seven-week-old BALB/c-nu/nu mice were inoculated subcutaneously with a poorly differentiated oropharyngeal squamous-cell carcinoma, or with variants of carcinoma of the large intestine. After tumor inoculation, 3 subgroups of mice were treated by: (i) moderately deuterated drinking water; (ii) i.p. injections of 5-Fluoro-uracil (5-FU) or Bleomycin; (iii) a combination of deuterated drinking water and of the cytostatic drugs. Control mice were not treated. Heavy water delayed growth of all carcinoma variants. The cytostatic drugs slowed down the growth of the 2 poorly differentiated tumor variants. Conversely, 5-FU did not retard the growth of the moderately well differentiated colon carcinoma. Heavy water combined with either cytostatic drug showed synergistic effects in the 2 poorly differentiated tumor variants. The tumors of treated animals weighed 36% to 90% less than those of control animals. The antineoplastic effects were more conspicuous in poorly than in moderately well differentiated tumor variants. Cytokinetic parameters such as labelling indices following application of 5-125I-Iodo-2'deoxyuridine, and of Ki-67, a monoclonal antibody (MAb) directed against an antigen of proliferating cells, or mitotic indices and tumor volume doubling time, combined with the results of histologic evaluation of the tumors, suggested an underlying deuterium-induced prolongation of tumor-cell cycle times and a reduction of the growth fraction.

For more Interactions (Complete) data for Deuterium oxide (10 total), please visit the HSDB record page.